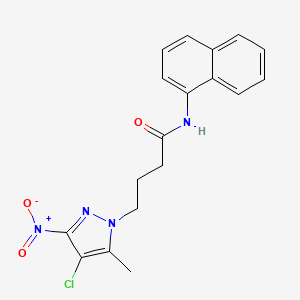
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: is a synthetic organic compound with a complex structure. Let’s break it down:
- The core structure consists of a pyrazole ring (1H-pyrazol-1-yl) that bears a chloro and a methyl group at positions 4 and 5, respectively.
- The naphthalen-1-yl group is attached to the pyrazole ring via a butanamide linker.
Preparation Methods
Synthetic Routes:
Pyrazole Synthesis:
Naphthalen-1-ylbutanamide Synthesis:
Industrial Production:
- Industrial-scale synthesis typically involves optimized reaction conditions and purification steps.
- Solvents like dichloromethane or DMF are commonly used.
- Precise details depend on the manufacturer and proprietary methods.
Chemical Reactions Analysis
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-1-oxide.
Reduction: Reduction of the nitro group to an amino group is crucial for synthesis.
Substitution: The chloro group can be substituted (e.g., with amines or alkoxides).
Common Reagents: SnCl₂, SOCl₂, chromic acid, reducing agents.
Major Products: The final compound itself, along with intermediates.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Possible applications in drug discovery.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with specific enzymes or receptors.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and naphthalene moieties sets it apart.
Similar Compounds: None with precisely the same structure, but related pyrazole derivatives exist.
Remember, this compound’s full name is quite a mouthful, so researchers often use abbreviations or simplified names for convenience
Properties
Molecular Formula |
C18H17ClN4O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C18H17ClN4O3/c1-12-17(19)18(23(25)26)21-22(12)11-5-10-16(24)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-11H2,1H3,(H,20,24) |
InChI Key |
OOHDBKCURUFIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11454075.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline](/img/structure/B11454082.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11454094.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-methoxyacetamide](/img/structure/B11454101.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11454114.png)

![ethyl 7-(2-methoxyethyl)-2-oxo-6-(3,4,5-triethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454129.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11454130.png)
![ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11454149.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454154.png)

![4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11454172.png)
![Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate](/img/structure/B11454178.png)
![2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11454182.png)
